Product packaging for 2-(1-Methylcyclobutyl)-1,3-oxazole(Cat. No.:)

2-(1-Methylcyclobutyl)-1,3-oxazole

Cat. No.: B15258221
M. Wt: 137.18 g/mol
InChI Key: OVRUKUQKKBSSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclobutyl)-1,3-oxazole is a chemical compound of interest in various advanced research fields, particularly due to the strategic value of the 1,3-oxazole core. Oxazoles are aromatic heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . They are present in a wide range of biologically active molecules and have demonstrated significant antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic activities in research settings . The specific substitution pattern on the oxazole ring, such as the 1-methylcyclobutyl group in this compound, is a critical structural feature that researchers utilize to fine-tune properties like metabolic stability, lipophilicity, and binding affinity to biological targets . This makes it a valuable intermediate for constructing novel chemical entities. Beyond pharmaceutical research, oxazole-containing structures are also explored in material science. For instance, similar 1,3-oxazole motifs are investigated as ligands for vanadium-based catalysts in polymerization reactions, such as the copolymerization of ethylene and norbornene . The presence of nitrogen atoms in the ring makes these compounds effective N-donor ligands for various transition metals. This product, this compound, is intended for use in these and other experimental applications strictly in a laboratory environment. It is supplied as a research-grade chemical. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B15258221 2-(1-Methylcyclobutyl)-1,3-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(1-methylcyclobutyl)-1,3-oxazole

InChI

InChI=1S/C8H11NO/c1-8(3-2-4-8)7-9-5-6-10-7/h5-6H,2-4H2,1H3

InChI Key

OVRUKUQKKBSSBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=CO2

Origin of Product

United States

Synthetic Methodologies for 2 1 Methylcyclobutyl 1,3 Oxazole

Established Synthetic Routes and Mechanistic Elucidation

Classic methods for oxazole (B20620) synthesis often serve as the foundation for accessing complex derivatives. These routes typically involve the construction of the heterocyclic ring from acyclic precursors.

Multi-Step Approaches from Readily Available Precursors

Multi-step syntheses provide a reliable, albeit sometimes lengthy, pathway to 2-(1-methylcyclobutyl)-1,3-oxazole. These methods often commence with readily available starting materials like 1-methylcyclobutanecarboxylic acid or its corresponding aldehyde, 1-methylcyclobutanecarbaldehyde.

One of the most venerable methods adaptable for this purpose is the Robinson-Gabriel synthesis . wikipedia.orgsynarchive.compharmaguideline.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com To synthesize the target compound, 1-methylcyclobutanecarboxylic acid would first be converted to its corresponding acylamino ketone. This transformation can be achieved through various standard peptide coupling-like procedures. The crucial cyclodehydration step is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. pharmaguideline.comijpsonline.com The mechanism proceeds via protonation of the amide oxygen, followed by nucleophilic attack from the enol or enolate of the ketone to form a hydroxyl-oxazoline intermediate, which then dehydrates to the aromatic oxazole. youtube.com

Table 1: Comparison of Classic Oxazole Syntheses

Synthetic Route Key Precursors Typical Reagents Notes
Robinson-Gabriel Synthesis 2-Acylamino-ketone H₂SO₄, POCl₃, PPA Involves cyclodehydration; yields can be low with some agents but improved with polyphosphoric acid. wikipedia.orgpharmaguideline.comijpsonline.com
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde Anhydrous HCl, Ether Classic method for 2,5-disubstituted oxazoles. ijpsonline.com
Van Leusen Oxazole Synthesis Aldehyde, TosMIC Base (e.g., K₂CO₃) Forms 5-substituted oxazoles from aldehydes. wikipedia.orgorganic-chemistry.orgmdpi.com

Another fundamental approach is the Van Leusen oxazole synthesis , which typically yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgmdpi.com Adapting this for a 2-substituted oxazole is not direct. However, a related reaction, the Van Leusen three-component reaction, can form imidazoles from aldehydes, primary amines, and TosMIC, highlighting the versatility of the TosMIC reagent in heterocycle synthesis. organic-chemistry.org For the synthesis of this compound, one might envision a strategy starting from 1-methylcyclobutanecarbaldehyde, though this would classically lead to a 5-(1-methylcyclobutyl)-1,3-oxazole. wikipedia.org A more direct route would involve reacting an appropriate isocyanide with 1-methylcyclobutanecarbonyl chloride. pharmaguideline.com

The Bredereck reaction , which utilizes α-haloketones and amides, offers another potential pathway. ijpsonline.com This method is noted for its efficiency and economic viability in producing substituted oxazoles. ijpsonline.com

One-Pot and Cascade Reaction Strategies

To improve efficiency and reduce waste, one-pot and cascade reactions have become increasingly popular. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. uc.ptbit.edu.cn

A potential one-pot approach for this compound could involve a modification of the Robinson-Gabriel synthesis. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template, which could be adapted for the target molecule. nih.gov Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also highly relevant. rsc.org A copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles, offering a potential, albeit complex, route. rsc.org Similarly, radical cascade strategies involving tandem hydrogen atom transfer (HAT) have been developed to construct oxazoles from simple alcohols and nitriles, representing a modern and modular approach. rsc.org

Development of Novel and Efficient Synthetic Transformations

Modern organic synthesis continually seeks to improve upon classic methods by developing more efficient, selective, and environmentally friendly catalytic processes.

Catalytic Methods for Oxazole Ring Formation and Cyclobutyl Functionalization

The use of metal and organocatalysts has revolutionized oxazole synthesis. ijpsonline.com Copper-catalyzed reactions are particularly prominent. tandfonline.com For example, copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Copper salts have also been employed in the cyclization of benzene (B151609) carboxylic acids with phenylacetylenes to yield 2,5-disubstituted oxazoles. acs.org Palladium catalysts are also used, often in coupling reactions to functionalize a pre-formed oxazole ring. tandfonline.com

A significant advancement is the direct synthesis from carboxylic acids, bypassing the need to pre-activate them as acid chlorides or anhydrides. A highly efficient method uses a stable triflylpyridinium reagent to activate the carboxylic acid in situ, followed by reaction with an isocyanide. nih.gov This approach shows broad substrate scope and functional group tolerance, making it a promising candidate for the synthesis of sterically hindered compounds like this compound. nih.gov Metal-free catalytic systems are also emerging, such as a method using trifluoromethanesulfonic acid (TfOH) to catalyze the cyclization of α-diazoketones with amides. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net This includes using safer solvents, reducing energy consumption, and employing catalytic over stoichiometric reagents. ijpsonline.commdpi.comsci-hub.se

Microwave-assisted synthesis has emerged as a powerful tool in this domain. Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. researchgate.netnih.govijpsonline.com The synthesis of oxazoles and oxazolines from aldehydes and TosMIC, for example, has been efficiently achieved using microwave assistance in the green solvent isopropanol. nih.govijpsonline.com This method is noted for being rapid, simple, and high-yielding. nih.gov

Flow chemistry represents another key green technology, offering advantages in safety, reproducibility, and scalability. uc.ptethernet.edu.etporrua.mx In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and time. sci-hub.se This is particularly beneficial for hazardous or highly exothermic reactions. uc.pt The synthesis of various heterocycles, including oxazoles, has been successfully translated to flow conditions. uc.ptsci-hub.se A three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides has been demonstrated, highlighting the potential for complex, multi-step syntheses in an integrated flow setup. beilstein-journals.org

Other green approaches include the use of ionic liquids or deep-eutectic solvents as recyclable reaction media and the development of electrochemical methods that avoid toxic oxidants. ijpsonline.comrsc.org

Table 2: Overview of Green Synthetic Approaches for Oxazoles

Approach Description Advantages Reference Example
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid reaction times, increased yields, cleaner reactions, energy efficiency. One-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC in isopropanol. nih.govijpsonline.com
Flow Chemistry Continuous pumping of reagents through a reactor. Enhanced safety, precise control, scalability, reproducibility, process integration. Three-step synthesis of 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org
Electrochemical Synthesis Use of electricity to drive chemical reactions. Avoids toxic oxidants, sustainable. Phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org

Asymmetric Synthesis and Stereochemical Control (if applicable)

Asymmetric synthesis is crucial when a molecule contains a stereocenter and a specific enantiomer is desired, often for biological applications. The named compound, this compound, is achiral as it does not possess a stereocenter. The 1-methylcyclobutyl group has a plane of symmetry passing through the methyl group and the C1-C3 axis of the cyclobutane (B1203170) ring.

Therefore, the principles of asymmetric synthesis and stereochemical control are not directly applicable to the synthesis of this specific molecule. However, should the cyclobutyl ring be further substituted in a way that creates a chiral center, or if a chiral element were present elsewhere in a more complex derivative, methods such as chiral catalysis would become essential. rsc.org For instance, the asymmetric hydrogenation of unsaturated morpholines has been achieved using specialized rhodium catalysts, demonstrating how chiral heterocycles can be accessed. nih.gov While not directly relevant to the title compound, these methodologies are a vital part of modern synthetic chemistry for producing enantiomerically pure molecules.

Enantioselective and Diastereoselective Synthesis Strategies

Enantioselective and diastereoselective syntheses are critical for producing stereochemically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org These strategies aim to selectively form one stereoisomer over others. While specific, documented examples of enantioselective or diastereoselective syntheses leading directly to this compound are not prevalent in peer-reviewed literature, the principles of these methodologies can be applied to its theoretical construction.

A key challenge is the creation of the chiral center, which in this case would be the quaternary carbon of the methylcyclobutyl group if a chiral precursor were used. A diastereoselective approach would involve reacting a chiral substrate to form the oxazole ring, where the existing chirality influences the stereochemical outcome of the reaction. For instance, a reaction sequence starting from a chiral cyclobutane derivative could be envisioned to control the final stereochemistry.

Diastereoselectivity is often quantified by the diastereomeric ratio (d.r.), which indicates the prevalence of the major diastereomer over the minor one. A hypothetical diastereoselective reaction might yield results such as those presented below.

Hypothetical ReactionKey ReagentsDiastereomeric Ratio (d.r.)
Cyclization of Chiral Precursor ADehydrating Agent>95:5
Addition to Chiral Cyclobutene BOxazole-forming Synthon85:15

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches

A widely employed strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction in a stereoselective manner. scielo.org.mxsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

Evans' oxazolidinones are among the most well-known chiral auxiliaries, frequently used to direct stereoselective alkylation, aldol, and Michael reactions. wikipedia.orgscielo.org.mx In a hypothetical synthesis of a precursor to this compound, one could attach an oxazolidinone auxiliary to a carboxylic acid derivative, perform a diastereoselective alkylation to construct the cyclobutane moiety, and then cleave the auxiliary before subsequent formation of the oxazole ring. Other prominent auxiliaries include pseudoephedrine amides and camphor (B46023) sultams. wikipedia.org

The table below summarizes some common chiral auxiliaries and the types of transformations they effectively control.

Chiral AuxiliaryTypical ApplicationControlling Feature
Evans' OxazolidinonesAsymmetric Aldol Reactions, AlkylationsSteric hindrance from the substituent (e.g., benzyl, isopropyl) directs the approach of electrophiles. wikipedia.org
PseudoephedrineAsymmetric Alkylation of EnolatesThe chelation of the metal cation by the hydroxyl and amide oxygen creates a rigid structure that guides alkylation. wikipedia.org
CamphorsultamsMichael Additions, Diels-Alder ReactionsThe bulky camphor skeleton effectively shields one face of the attached substrate. wikipedia.org
(R/S)-2-Methyl-2-propanesulfinamideSynthesis of Chiral AminesCondensation with aldehydes/ketones forms sulfinimines, which undergo diastereoselective nucleophilic addition. sigmaaldrich.com

Organocatalytic Approaches

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov This field has grown rapidly as a powerful alternative to metal-based catalysts, often providing high levels of enantioselectivity under mild conditions. researchgate.net

For a molecule like this compound, an organocatalytic approach could theoretically be used to construct the chiral cyclobutane ring in an enantioselective fashion. For example, a chiral amine catalyst (like a proline derivative) or a chiral phosphoric acid could catalyze a Michael addition or a [2+2] cycloaddition to form the four-membered ring with high enantiomeric excess (e.e.). While specific protocols for the target molecule are not established, the general applicability of organocatalysis to the synthesis of complex chiral structures is well-documented. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylcyclobutyl 1,3 Oxazole

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Heterocycle

The 1,3-oxazole ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the 1-methylcyclobutyl group at the C2 position, being an alkyl group, acts as a weak electron-donating group, slightly modulating the reactivity of the oxazole ring.

Substitutions and Additions on the Oxazole Ring

Electrophilic Aromatic Substitution:

Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com However, when such reactions do occur, they preferentially take place at the C5-position, which is the most electron-rich carbon atom in the ring. wikipedia.orgthepharmajournal.com The presence of an activating (electron-donating) group can facilitate this type of reaction. thepharmajournal.com For 2-(1-methylcyclobutyl)-1,3-oxazole, the alkyl substituent at C2 provides some activation, making C5 the most probable site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, although harsh conditions may be required.

Reaction TypeReagentExpected Major ProductReference
NitrationHNO₃/H₂SO₄2-(1-Methylcyclobutyl)-5-nitro-1,3-oxazole slideshare.net
BrominationNBS5-Bromo-2-(1-methylcyclobutyl)-1,3-oxazole slideshare.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the oxazole ring is uncommon and typically requires the presence of a good leaving group, most notably at the C2 position. wikipedia.orgtandfonline.com In the case of this compound, direct nucleophilic attack on the ring is unlikely due to the absence of a suitable leaving group. However, if a derivative such as 2-chloro- or 2-bromo-(1-methylcyclobutyl)-1,3-oxazole were available, nucleophilic displacement at the C2 position would be feasible. Generally, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than simple substitution. pharmaguideline.com

Addition Reactions:

The oxazole ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. pharmaguideline.comwikipedia.org This reactivity can be facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The resulting bicyclic adducts can then undergo further transformations, often leading to the formation of pyridine (B92270) derivatives. wikipedia.org

Ring-Opening and Ring-Closure Reactions

The oxazole ring is susceptible to cleavage under certain conditions. Strong acids can protonate the nitrogen atom, leading to decomposition of the ring. slideshare.net Oxidizing agents like potassium permanganate (B83412) or ozone can also cleave the oxazole ring. pharmaguideline.com Conversely, ring-opening of the lithiated oxazole at C2 can occur, forming an equilibrium with an isonitrile enolate, which can be trapped by electrophiles. wikipedia.org

Ring-opening can also be a consequence of nucleophilic attack, for instance, with ammonia (B1221849) or formamide, which can lead to the formation of imidazoles. pharmaguideline.com

Transformations Involving the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a driving force for many of its characteristic reactions.

Ring Expansion and Contraction Reactions

Ring Expansion:

A key reaction of cyclobutyl derivatives, particularly when a positive charge is generated on an exocyclic carbon, is ring expansion to form a more stable cyclopentane (B165970) system. chemistrysteps.comwikipedia.org For this compound, if a reaction were to generate a carbocation at the carbon atom of the cyclobutyl ring attached to the oxazole, a Wagner-Meerwein rearrangement could occur. This would involve the migration of one of the ring carbons to the electron-deficient center, leading to the formation of a 2-(1-methylcyclopentyl)-1,3-oxazole. This type of rearrangement is driven by the relief of the high ring strain of the four-membered ring. stackexchange.comechemi.com

Ring Contraction:

Ring contraction of a cyclobutane ring is less common than expansion but can occur under specific conditions, often involving photochemical rearrangements or the formation of specific intermediates. wikipedia.orgetsu.edu For instance, a mechanism involving protonation of an exocyclic double bond on a cyclobutanol (B46151) derivative can lead to a ring contraction to a cyclopropanecarbaldehyde. stackexchange.com While not directly applicable to the starting molecule, derivatization could potentially lead to such reaction pathways.

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring without altering the ring size can be challenging. Free radical halogenation, for example, would likely lead to a mixture of products due to the presence of multiple C-H bonds. quora.com More selective methods, such as the Norrish-Yang cyclization of a cyclobutyl ketone to a bicyclo[1.1.1]pentanol intermediate, followed by palladium-catalyzed functionalization, have been developed for the diastereocontrolled synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov Applying such a strategy to a derivative of this compound, for instance, a ketone derivative of the cyclobutyl ring, could allow for specific functionalization.

Reactivity at the Methyl Substituent and Side-Chain Modifications

The methyl group on the cyclobutyl ring is a potential site for free-radical halogenation, although this would likely be unselective. quora.com More targeted side-chain modifications would typically involve initial functionalization of the cyclobutyl ring as described above. For instance, if a hydroxyl group were introduced onto the cyclobutyl ring, it could be further oxidized or converted to other functional groups.

In the broader context of 2-substituted oxazoles, modifications of the side chain are common synthetic strategies. For example, 2-(halomethyl)oxazoles are reactive scaffolds for substitution reactions with various nucleophiles to introduce amino, thio, and alkoxy groups at the methylene (B1212753) position. nih.gov While this compound does not possess a reactive handle directly on the connecting carbon, the principles of side-chain elaboration are well-established for oxazole derivatives.

Mechanistic Insights into this compound Remain Undisclosed in Public Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the chemical reactivity and mechanistic behavior of the specific compound, this compound. Despite the broad interest in the 1,3-oxazole core in medicinal and materials chemistry, detailed investigations into the reaction mechanisms of this particular substituted derivative appear to be absent from published research.

The 1,3-oxazole ring is a well-established heterocyclic motif known for its diverse reactivity, participating in various transformations such as electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions. The electronic nature and steric hindrance of substituents on the oxazole ring are known to profoundly influence its reactivity and the pathways of its chemical transformations.

However, specific advanced mechanistic studies, including kinetic and thermodynamic analyses of reaction pathways involving this compound, are not documented in the accessible scientific literature. Consequently, there is no available data on the rate constants, activation energies, or thermodynamic parameters for any reactions of this compound.

Furthermore, there is no evidence of sophisticated mechanistic investigations such as isotope labeling or intermediate trapping experiments having been performed on this compound. These experimental techniques are crucial for elucidating reaction mechanisms by tracking the fate of atoms throughout a reaction and identifying transient species, respectively. The absence of such studies means that the precise step-by-step processes of how this compound might react remain purely speculative.

While general principles of oxazole reactivity can be inferred, the specific influence of the 1-methylcyclobutyl group at the 2-position on the kinetic and thermodynamic profiles of its reactions has not been experimentally determined. This substituent could impart unique steric and electronic effects that differentiate its reactivity from other 2-substituted oxazoles, but without dedicated studies, these effects remain unquantified.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(1-Methylcyclobutyl)-1,3-oxazole in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals and provides insights into the molecule's conformation. ipb.pt

The expected ¹H NMR spectrum would feature distinct signals for the protons on the oxazole (B20620) ring and the methylcyclobutyl moiety. The oxazole protons, typically appearing in the aromatic region, would show characteristic chemical shifts. The protons of the cyclobutyl ring and the methyl group would appear in the aliphatic region, with their multiplicity revealing their coupling relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the oxazole ring carbons would be indicative of their heteroaromatic environment, while the aliphatic carbons of the methylcyclobutyl group would resonate at higher fields.

To resolve any ambiguities in the assignment of ¹H and ¹³C signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons within the cyclobutyl ring, aiding in the assignment of these aliphatic signals. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This technique is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include correlations from the methyl protons to the quaternary carbon of the cyclobutyl ring and the C2 carbon of the oxazole ring, confirming the attachment of the methylcyclobutyl group to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation and stereochemistry. researchgate.netyoutube.com For this compound, NOESY could show correlations between the methyl protons and nearby protons on the cyclobutyl ring, helping to define the preferred conformation of the cyclobutyl group relative to the oxazole ring.

A hypothetical table of key 2D NMR correlations for this compound is presented below:

Proton Signal COSY Correlations HSQC Correlation (Carbon) Key HMBC Correlations (Carbon) Key NOESY Correlations
Oxazole-H4Oxazole-H5Oxazole-C4Oxazole-C2, Oxazole-C5Oxazole-H5
Oxazole-H5Oxazole-H4Oxazole-C5Oxazole-C2, Oxazole-C4Oxazole-H4, Cyclobutyl-H (adjacent)
Methyl-H-Methyl-CCyclobutyl-C (quaternary), Cyclobutyl-C (adjacent), Oxazole-C2Cyclobutyl-H (adjacent)
Cyclobutyl-HOther Cyclobutyl-HCorresponding Cyclobutyl-COther Cyclobutyl-C, Oxazole-C2Other Cyclobutyl-H, Methyl-H

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation adopted in the crystalline state. nih.gov For this compound, ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), could be used to obtain high-resolution spectra of the solid material. This would be particularly useful for studying the conformation of the cyclobutyl ring, which can adopt different puckered conformations. By analyzing the chemical shifts and through-space dipolar couplings in the solid state, it is possible to determine the precise torsional angles and the orientation of the methylcyclobutyl group relative to the oxazole ring in the crystal lattice.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule with atomic resolution. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry of this compound.

A prerequisite for single-crystal X-ray diffraction is the growth of high-quality, single crystals of the compound. For a small organic molecule like this compound, several crystallization techniques can be employed. youtube.com A common strategy is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. youtube.com The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities. Another technique is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, gradually reducing the solubility and inducing crystallization. Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled, is also a viable method. youtube.com

Beyond the intramolecular details, single-crystal X-ray diffraction reveals how molecules pack in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. nih.govbohrium.comsemanticscholar.org For this compound, which lacks strong hydrogen bond donors, the crystal packing is likely to be governed by weaker interactions such as C-H···N and C-H···O hydrogen bonds, as well as van der Waals forces. nih.govsemanticscholar.org The analysis of the crystal structure would allow for the identification and characterization of these interactions, providing insights into the supramolecular assembly of the compound. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular contacts. iucr.org

A table of expected crystallographic data for this compound is presented below:

Parameter Expected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsC-C, C-N, C-O bond distances (Å)
Bond AnglesAngles within the oxazole and cyclobutyl rings (°)
Torsional AnglesDescribing the conformation of the cyclobutyl ring and its orientation relative to the oxazole ring (°)
Intermolecular InteractionsDistances and angles of C-H···N and C-H···O contacts (Å, °)

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization conditions. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. acs.org

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The subsequent fragmentation is likely to be driven by the stability of the resulting ions. Common fragmentation pathways for oxazoles involve cleavage of the heterocyclic ring. clockss.orgnist.gov For this specific compound, fragmentation of the cyclobutyl ring is also expected.

Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): leading to an [M-15]⁺ ion.

Cleavage of the cyclobutyl ring: This could occur through various pathways, such as the loss of ethene (C₂H₄) or other small neutral fragments.

Fission of the bond between the cyclobutyl and oxazole rings: This would lead to ions corresponding to the methylcyclobutyl cation and the 2-oxazolyl radical, or vice versa.

Ring cleavage of the oxazole moiety: This can lead to the formation of various smaller fragment ions.

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion or specific fragment ions and induce further fragmentation. This provides detailed information about the connectivity of the molecule and helps to propose and confirm the fragmentation mechanisms. nih.gov

A table summarizing the expected major fragments in the mass spectrum of this compound is provided below:

m/z (mass-to-charge ratio) Proposed Fragment Ion Proposed Neutral Loss
151[C₉H₁₃NO]⁺-
136[C₈H₁₀NO]⁺•CH₃
123[C₇H₉NO]⁺C₂H₄
83[C₅H₉]⁺C₄H₄NO
69[C₄H₅N₂]⁺ or [C₅H₉]⁺C₅H₈O or C₄H₄NO

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₁NO), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The molecule is then typically analyzed via an ionization technique such as electrospray ionization (ESI) to form the protonated molecule, [M+H]⁺. The experimentally measured m/z of this ion is then compared to its calculated theoretical value. A minimal difference between the measured and theoretical mass, usually in the range of parts per million (ppm), confirms the elemental composition with high confidence.

Table 1: Theoretical and Expected HRMS Data for the Protonated Molecule [C₈H₁₁NO + H]⁺

Parameter Value
Molecular Formula C₈H₁₁NO
Calculated Exact Mass (Neutral) 137.084064 u
Ion Formula [C₈H₁₂NO]⁺
Ionization Mode ESI+
Calculated m/z for [M+H]⁺ 138.09134 u
Expected Experimental m/z ~138.0913 u

| Expected Mass Accuracy | < 5 ppm |

The confirmation of the elemental formula C₈H₁₁NO by HRMS provides the first piece of concrete evidence for the successful synthesis and purity of this compound, forming the basis for further structural analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z ≈ 138.09) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to proceed through characteristic pathways dictated by the stability of the carbocations and neutral losses from the oxazole ring and the cyclobutyl substituent. Key expected fragmentation pathways would include the cleavage of the bond between the cyclobutyl ring and the oxazole moiety, as well as ring-opening reactions of both the cyclobutyl and oxazole rings. Identifying these fragments allows for the unambiguous confirmation of the connectivity between the 1-methylcyclobutyl group and the C2 position of the oxazole ring.

Table 2: Plausible MS/MS Fragmentation of [C₈H₁₁NO + H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (approx.)
138.09 [C₅H₉]⁺ C₃H₃NO (Oxazole) 69.07
138.09 [C₄H₄NO]⁺ C₄H₈ (Isobutylene) 82.03
138.09 [C₇H₈N]⁺ CH₄O 106.07

Analysis of these fragmentation patterns provides definitive evidence for the specific arrangement of atoms within the molecule, complementing the elemental composition data from HRMS.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation. nih.gov IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light from vibrations that cause a change in the molecular polarizability. ksu.edu.saphotothermal.com Consequently, these two techniques provide complementary information. ksu.edu.sa For this compound, IR is expected to be particularly sensitive to the polar C-O and C=N bonds of the oxazole ring, while Raman spectroscopy may better highlight the vibrations of the C-C bonds within the cyclobutyl and methyl groups. ksu.edu.samt.com

Key vibrational modes for this compound would include:

C-H stretching from the methyl and cyclobutyl groups (~2850-3000 cm⁻¹).

C=N stretching of the oxazole ring (~1600-1680 cm⁻¹).

C=C stretching of the oxazole ring (~1500-1580 cm⁻¹).

C-O-C stretching (ring breathing) of the oxazole (~1050-1150 cm⁻¹).

Cyclobutyl ring vibrations (scissoring, twisting, and breathing modes) in the fingerprint region (< 1200 cm⁻¹). nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong Strong
C=N Stretch (Oxazole) 1600 - 1680 Strong Medium
C=C Stretch (Oxazole) 1500 - 1580 Medium Strong
CH₂ Scissoring 1440 - 1470 Medium Medium
CH₃ Bending 1370 - 1390 Medium Medium
C-O-C Stretch (Oxazole) 1050 - 1150 Strong Weak

Theoretical-Experimental Spectral Correlation

To achieve an unambiguous assignment of the observed IR and Raman bands, experimental spectra are often correlated with theoretical calculations. nih.govnih.gov Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for a proposed molecular structure can be calculated ab initio. researchgate.net The optimized geometry and calculated harmonic frequencies of this compound can be computed with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

The calculated spectrum is then compared with the experimental IR and Raman spectra. A strong correlation between the positions and relative intensities of the predicted and measured peaks confirms the molecular structure and allows for a detailed assignment of each vibrational mode. nih.gov Discrepancies between theoretical (harmonic) and experimental (anharmonic) frequencies are common and are often accounted for by applying a scaling factor to the calculated values. This correlative approach is a powerful method for validating the structure and understanding the vibrational dynamics of complex molecules. nih.govosti.gov

Computational and Theoretical Chemistry Studies of 2 1 Methylcyclobutyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of 2-(1-methylcyclobutyl)-1,3-oxazole.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-0.95
Egap5.90

This table presents illustrative values based on general knowledge of similar heterocyclic compounds and is not derived from specific experimental data for this compound.

The relatively large energy gap suggests that this compound would be a kinetically stable molecule. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen and oxygen atoms of the oxazole (B20620) ring, indicating their nucleophilic character. The hydrogen atoms of the methyl and cyclobutyl groups would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Mulliken population analysis is another method to quantify the charge distribution within a molecule by assigning partial charges to each atom.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (Illustrative)
AtomCharge (a.u.)
O(1)-0.45
N(3)-0.35
C(2)0.20
C(4)-0.10
C(5)0.05

This table presents illustrative values based on general knowledge of similar heterocyclic compounds and is not derived from specific experimental data for this compound.

These calculated charges would further support the predictions from the MEP analysis regarding the reactive sites of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide insights into the conformational flexibility and preferred shapes of a molecule like this compound.

The presence of the methylcyclobutyl group introduces a degree of conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules, such as in a biological system or a chemical reaction. The simulations can reveal the dynamics of the cyclobutyl ring puckering and the rotation around the single bond connecting the cyclobutyl group to the oxazole ring.

Theoretical Prediction of Spectroscopic Parameters and Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr Comparing the calculated chemical shifts with experimental spectra helps in the structural elucidation and assignment of the observed signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculations can aid in the assignment of the experimental IR bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the electronic transitions, which are responsible for the molecule's color and its interaction with light.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state. This information is key to understanding the reaction kinetics and predicting the feasibility of a particular reaction pathway. For instance, computational studies could be employed to investigate the mechanism of the synthesis of this compound or its subsequent reactions, such as electrophilic substitution on the oxazole ring or reactions involving the cyclobutyl moiety. These studies can provide a detailed, atomistic view of the bond-breaking and bond-forming processes.

Analytical Method Development for Research Scale Investigation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and separation of non-volatile and thermally labile compounds like 2-(1-methylcyclobutyl)-1,3-oxazole. The optimization of an HPLC method is a systematic process aimed at achieving adequate resolution, sensitivity, and analysis time. For a substituted oxazole (B20620), both normal-phase and reversed-phase chromatography can be explored.

Reversed-phase HPLC (RP-HPLC) is often the preferred initial approach due to its versatility and the availability of a wide range of stationary phases. A C18 or C8 column would be a suitable starting point, offering a good balance of hydrophobicity for retaining a moderately polar compound like a substituted oxazole. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter to optimize. Gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from impurities with a wide range of polarities.

The detector wavelength for UV-Vis detection should be selected based on the chromophoric properties of the 1,3-oxazole ring. Oxazole itself exhibits UV absorption, and the substituents may further influence the absorption maxima. A photodiode array (PDA) detector is invaluable during method development to screen for the optimal detection wavelength and to check for peak purity.

A representative RP-HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 5 µL

This table represents a hypothetical, yet typical, set of starting conditions for the HPLC analysis of a substituted oxazole compound.

The necessity of chiral HPLC arises when a compound can exist as enantiomers. In the case of this compound, the carbon atom of the cyclobutyl ring attached to the oxazole ring is a quaternary carbon, as it is bonded to the oxazole ring, a methyl group, and two other carbon atoms within the cyclobutyl ring. Therefore, this carbon is not a stereocenter, and the molecule is achiral. Consequently, chiral HPLC for the determination of enantiomeric excess is not applicable for this specific compound.

Gas Chromatography (GC) Techniques for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable method for its analysis, particularly for assessing the presence of volatile impurities from the synthesis, such as residual solvents or starting materials.

The choice of the capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for general-purpose analysis of a range of analytes with varying polarities. The temperature program, involving an initial hold followed by a ramp to a final temperature, is optimized to ensure the separation of all components of interest within a reasonable timeframe. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds and its wide linear range.

A typical set of GC conditions for the analysis of this compound is outlined below.

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table presents a representative GC method suitable for the analysis of a volatile substituted oxazole.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Research Purity Control

For unambiguous peak identification and comprehensive purity assessment in a research setting, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized (typically by electron ionization - EI), and the resulting mass-to-charge ratios of the fragment ions are detected. The fragmentation pattern is often unique to a specific compound, acting as a "molecular fingerprint" that allows for its identification by comparison with mass spectral libraries or through detailed interpretation. For this compound, key fragmentation pathways would likely involve cleavage of the cyclobutyl ring and fragmentation of the oxazole moiety. The molecular ion peak would confirm the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for less volatile or thermally sensitive impurities that are not amenable to GC analysis. The eluent from the HPLC is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺, providing molecular weight information with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information, which is invaluable for identifying unknown impurities. For 2-arene-2-oxazoline derivatives, major fragmentation pathways in ESI-MS/MS have been identified, which can serve as a guide for interpreting the mass spectra of related compounds. nih.gov

The use of high-resolution mass spectrometry (HRMS) in both GC-MS and LC-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its impurities.

A summary of typical mass spectrometry conditions for the analysis of this compound is provided in the table below.

TechniqueIonization ModeMass AnalyzerTypical Application
GC-MS Electron Ionization (EI)QuadrupoleIdentification of volatile impurities and main component based on fragmentation patterns.
LC-MS Electrospray Ionization (ESI)Quadrupole or Time-of-Flight (TOF)Purity assessment, identification of non-volatile impurities, and accurate mass determination.
LC-MS/MS ESITriple Quadrupole or Ion TrapStructural elucidation of unknown impurities through fragmentation analysis.

This table outlines the application of various hyphenated mass spectrometry techniques for the comprehensive analysis of the target compound.

Applications of 2 1 Methylcyclobutyl 1,3 Oxazole As a Chemical Synthon and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structural rigidity and specific reactivity of the oxazole (B20620) nucleus make it an invaluable building block in the assembly of complex molecular architectures. nih.gov Synthetic chemists have exploited the oxazole moiety as a linchpin in the convergent synthesis of a variety of intricate organic molecules.

The 1,3-oxazole ring can serve as a precursor to other heterocyclic systems through various chemical transformations. For instance, oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of substituted pyridines. This reactivity is particularly useful in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. pharmaguideline.comwikipedia.org The ability to functionalize the oxazole ring at its C2, C4, and C5 positions allows for the regioselective introduction of substituents, which can then be carried through to the resulting heterocyclic systems. thepharmajournal.comorganic-chemistry.org

Reaction TypeReactant(s)Product HeterocycleRef.
Diels-Alder Reaction1,3-Oxazole, DienophilePyridine (B92270) pharmaguideline.comwikipedia.org
Ring Transformation1,3-Oxazole, Nucleophile (e.g., ammonia)Imidazole pharmaguideline.com

A significant number of natural products, particularly those isolated from marine organisms, feature the 1,3-oxazole ring as a core structural element. lifechemicals.commdpi.comnih.gov Consequently, the synthesis of these natural products often relies on the use of pre-functionalized oxazole building blocks. researchgate.netpitt.edu The stability of the oxazole ring to a wide range of reaction conditions allows for its incorporation early in a synthetic sequence, with subsequent elaboration of other parts of the molecule.

Examples of Natural Product Classes Containing the 1,3-Oxazole Moiety:

Natural Product ClassExampleBiological ActivityRef.
PolyketidesHennoxazole AAntiviral derpharmachemica.com
Non-ribosomal PeptidesLeucamide AAntitumor lifechemicals.com
MacrolidesPhorboxazolesCytotoxic nih.gov

Development of Chemically Diverse Compound Libraries for Academic Screening

The 1,3-oxazole scaffold is an attractive core for the generation of compound libraries for high-throughput screening in drug discovery and chemical biology. beilstein-journals.orgbeilstein-journals.org The amenability of the oxazole ring to various synthetic methodologies, such as the Robinson-Gabriel synthesis, Van Leusen reaction, and various metal-catalyzed cross-coupling reactions, allows for the creation of a wide array of derivatives with diverse substitution patterns. derpharmachemica.comorganic-chemistry.orgnih.govsemanticscholar.org These libraries of oxazole-containing compounds can be screened against a multitude of biological targets to identify new lead compounds for drug development.

Role in Catalyst Design and Ligand Development

The nitrogen atom in the 1,3-oxazole ring can act as a coordinating atom for metal centers, making oxazole-containing molecules valuable as ligands in catalysis. lifechemicals.com

Chiral bis(oxazoline) (BOX) ligands are a well-known class of ligands in asymmetric catalysis, and their synthesis often starts from oxazole precursors. While not oxazoles themselves in the final ligand structure, the chemistry of oxazoles is relevant to their synthesis. More directly, 1,3-oxazole-containing molecules have been investigated as ligands for various transition metal-catalyzed reactions. mdpi.com The electronic properties of the oxazole ring can be tuned by the substituents, which in turn can influence the catalytic activity and selectivity of the metal complex. For example, vanadium complexes with oxazole-containing ligands have been used as catalysts for polymerization reactions. mdpi.com

While less common than their use in metal catalysis, the basic nitrogen atom of the oxazole ring can potentially engage in hydrogen bonding or act as a Brønsted base, suggesting a possible role for certain oxazole derivatives in organocatalysis. However, specific and widely adopted applications of simple 1,3-oxazoles as organocatalysts are not extensively documented in the mainstream literature.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Methylcyclobutyl)-1,3-oxazole, and what are the critical reaction parameters affecting yield and purity?

Synthesis typically involves cyclization or alkylation strategies. For example, oxazole derivatives with substituted alkyl groups can be synthesized via:

  • Cyclization of α-amino ketones with acylating agents under acidic conditions.
  • Alkylation of pre-formed oxazole cores using methylcyclobutyl halides in the presence of bases like potassium carbonate.
    Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) can facilitate cross-coupling steps for alkyl group introduction .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its molecular identity?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methylcyclobutyl protons at δ 1.2–1.8 ppm and oxazole protons at δ 7.5–8.2 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peak for C8_8H11_{11}NO: 137.0841).
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for methylcyclobutyl conformers (e.g., dihedral angles between oxazole and cyclobutyl groups) .

Advanced Research Questions

Q. What strategies are employed to optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution to the oxazole’s 2-position.
  • Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., 30-minute cycles at 100°C vs. 12-hour conventional heating).
  • Flow chemistry : Enhances control over exothermic steps, improving reproducibility .

Q. How does the methylcyclobutyl substituent influence the electronic and steric properties of the oxazole ring, and what implications does this have for reactivity?

  • Steric effects : The methylcyclobutyl group introduces significant steric bulk, reducing nucleophilic attack at the oxazole’s 4- and 5-positions.
  • Electronic effects : The cyclobutyl ring’s strain increases electron density at the oxazole’s oxygen atom, enhancing hydrogen-bonding capacity.
  • Implications : These properties make the compound a rigid scaffold for targeting enzymes (e.g., kinases) or stabilizing π-π interactions in material science .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives, and how are contradictory cytotoxicity results resolved?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Resolving contradictions :
    • Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
    • Control for batch-to-batch compound purity (e.g., HPLC >95%).
    • Assess solubility differences in media (e.g., DMSO vs. aqueous buffers) .

Q. How can computational methods aid in predicting the bioactivity of this compound analogs?

  • Molecular docking : Predict binding affinities to targets (e.g., tubulin, IMP dehydrogenase) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis.
  • MD simulations : Assess conformational stability in solvent or protein-binding pockets .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Byproduct accumulation : Optimize stoichiometry (e.g., 1.2:1 ratio of methylcyclobutyl halide to oxazole precursor).
  • Purification difficulties : Use chromatography (flash or prep-HPLC) or crystallization (e.g., hexane/EtOAC mixtures).
  • Safety : Handle reactive intermediates (e.g., chloromethyl derivatives) under inert atmospheres .

Data Analysis and Contradiction Resolution

Q. When encountering discrepancies in reported biological activities of analogs, what methodological approaches reconcile findings?

  • Meta-analysis : Compare assay conditions (e.g., cell line origin, incubation time).
  • Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM).
  • Structural validation : Confirm analog identity via 1^1H NMR and HRMS to rule out isomer contamination .

Q. How do crystallographic studies resolve ambiguities in the stereochemistry of this compound derivatives?

  • X-ray diffraction : Determines absolute configuration (e.g., R or S for chiral centers).
  • Torsion angle analysis : Reveals preferred conformations (e.g., methylcyclobutyl group’s equatorial vs. axial orientation).
  • Comparison with DFT models : Validates experimental bond lengths/angles against computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.